

2-Chloro-5-ethylpyridine: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 2-Chloro-5-ethylpyridine

Cat. No.: B134761

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An In-depth Exploration of CAS No. 90196-32-0 for Researchers in Drug Discovery and Development

Introduction

2-Chloro-5-ethylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of more complex molecules.^{[1][2]} Its unique structural features, namely the presence of a reactive chlorine atom and an ethyl group on the pyridine ring, make it a versatile intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} This guide provides a comprehensive overview of **2-Chloro-5-ethylpyridine**, including its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

Understanding the fundamental properties of **2-Chloro-5-ethylpyridine** is essential for its effective application in research and synthesis.

Property	Value
CAS Number	90196-32-0
Molecular Formula	C ₇ H ₈ ClN
Molecular Weight	141.60 g/mol [2]
Appearance	Colorless liquid[1]
Boiling Point	204.3 ± 20.0 °C (Predicted)[1]
Density	1.111 ± 0.06 g/cm ³ (Predicted)[1]
LogP	2.29740[1]
Storage	2-8°C, under inert gas[2]

Synthesis and Reactivity

The synthesis of 2-chloro-5-substituted pyridines can be achieved through various synthetic routes. One common approach involves the chlorination of the corresponding pyridine-N-oxide followed by functional group manipulation. The reactivity of **2-Chloro-5-ethylpyridine** is primarily dictated by the pyridine ring and its substituents.

Key Reaction Pathways

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.[3] The ethyl group at the 5-position can also be a site for further chemical modification, although it is generally less reactive than the chloro-substituent.

Caption: Key reaction pathways of **2-Chloro-5-ethylpyridine**.

Applications in Drug Development and Agrochemicals

The versatility of **2-Chloro-5-ethylpyridine** makes it a valuable intermediate in the synthesis of biologically active molecules.[1]

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a starting material for the development of active pharmaceutical ingredients (APIs).[2] The pyridine scaffold is a common feature in many drugs, and the ability to functionalize the 2 and 5 positions of the ring allows for the fine-tuning of a molecule's pharmacological properties. For instance, derivatives of 2-chloropyridine have been investigated for their potential as antitumor agents.[4]

Agrochemical Applications

2-Chloro-5-ethylpyridine and its derivatives are also utilized in the production of pesticides and herbicides.[2] The structural motifs derived from this intermediate can contribute to the efficacy and stability of the final agrochemical product.[2] For example, related compounds like 2-chloro-5-methylpyridine are used in the synthesis of certain insecticidal compounds.[3]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

The following is a representative protocol for a nucleophilic aromatic substitution reaction using **2-Chloro-5-ethylpyridine**.

Materials:

- **2-Chloro-5-ethylpyridine**
- Nucleophile (e.g., an amine, alcohol, or thiol)
- Anhydrous solvent (e.g., DMF, DMSO, or NMP)
- Base (e.g., K_2CO_3 , NaH, or Et_3N)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- To a solution of **2-Chloro-5-ethylpyridine** in the chosen anhydrous solvent, add the nucleophile and the base.
- Heat the reaction mixture to the desired temperature (typically between 80-150 °C) under an inert atmosphere.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

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Sources

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